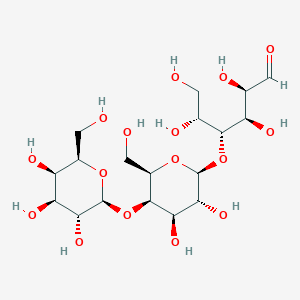
4'-Galactooligosaccharide
Vue d'ensemble
Description
4’-Galactooligosaccharide is a type of functional oligosaccharide composed of galactose units linked by glycosidic bonds. It is a prebiotic compound, meaning it is not digestible by human enzymes but can be fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This fermentation process produces short-chain fatty acids that have various health benefits, including improved gut health and enhanced immune function .
Mécanisme D'action
Target of Action
The primary targets of Galactooligosaccharides (GOS) are the beneficial bacteria in the human gut, particularly Bifidobacteria . These bacteria play a crucial role in maintaining gut health by inhibiting the growth of harmful bacteria, promoting nutrient absorption, and supporting the immune system .
Mode of Action
GOS is an indigestible food component that can pass through the upper gastrointestinal tract relatively intact . It interacts with its targets (gut bacteria) by serving as a substrate for these bacteria . The fermentation of GOS in the colon produces short-chain fatty acids (SCFAs) that further regulate the body’s intestinal flora . This interaction results in changes such as the regulation of gut microbiota and enhancement of body immunity .
Biochemical Pathways
GOS affects several biochemical pathways. It increases the abundance of β-galactosidases, enzymes that break down lactose and other galactosides . This leads to the production of SCFAs, which have various downstream effects, including providing energy to colon cells and reducing the pH of the colon, which inhibits the growth of pathogenic bacteria . GOS also influences the NF-κB pathway, improving intestinal barrier function .
Pharmacokinetics
Instead, it reaches the colon relatively intact where it is fermented by gut bacteria . This unique pharmacokinetic property allows GOS to exert its effects directly in the colon, enhancing its bioavailability at the site of action.
Result of Action
The fermentation of GOS results in several beneficial effects. It promotes the proliferation of beneficial bacteria like Bifidobacteria , reduces age-associated increased intestinal permeability, and increases the expression of tight junction proteins . GOS also has anti-inflammatory effects, reducing the expression of pro-inflammatory mediators .
Action Environment
The action of GOS is influenced by various environmental factors within the gut. The presence of other nutrients, the pH of the colon, and the existing gut microbiota composition can all impact the efficacy of GOS . Furthermore, GOS’s stability and action can be affected by the individual’s diet and overall health status .
Analyse Biochimique
Biochemical Properties
4’-Galactooligosaccharide plays a significant role in biochemical reactions, particularly in the gut. It interacts with various enzymes, such as β-galactosidase, which catalyzes its formation from lactose. The compound also interacts with proteins and other biomolecules in the gut microbiota, promoting the growth of beneficial bacteria like Bifidobacteria and Lactobacilli. These interactions help regulate the balance of the gut microbiota and contribute to overall gut health .
Cellular Effects
4’-Galactooligosaccharide has several effects on different types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the fermentation of 4’-Galactooligosaccharide by gut bacteria produces short-chain fatty acids, which can influence gene expression and cellular metabolism in the colon .
Molecular Mechanism
The molecular mechanism of 4’-Galactooligosaccharide involves its fermentation by gut bacteria to produce short-chain fatty acids. These fatty acids can bind to receptors on the surface of colon cells, leading to changes in gene expression and cellular metabolism. Additionally, 4’-Galactooligosaccharide can inhibit the growth of pathogenic bacteria by competing for nutrients and adhesion sites in the gut .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Galactooligosaccharide can change over time. The compound is relatively stable and does not degrade quickly, allowing it to exert long-term effects on cellular function. In vitro and in vivo studies have shown that 4’-Galactooligosaccharide can maintain its prebiotic effects over extended periods, promoting the growth of beneficial gut bacteria and improving gut health .
Dosage Effects in Animal Models
The effects of 4’-Galactooligosaccharide vary with different dosages in animal models. At low to moderate doses, the compound promotes the growth of beneficial gut bacteria and improves gut health. At high doses, it can cause gastrointestinal discomfort and other adverse effects. Studies have shown that there is a threshold effect, where the benefits of 4’-Galactooligosaccharide plateau at a certain dosage .
Metabolic Pathways
4’-Galactooligosaccharide is involved in several metabolic pathways in the gut. It is fermented by gut bacteria to produce short-chain fatty acids, which are then absorbed by colon cells and used as an energy source. The compound also interacts with enzymes and cofactors involved in carbohydrate metabolism, influencing metabolic flux and metabolite levels in the gut .
Transport and Distribution
4’-Galactooligosaccharide is transported and distributed within cells and tissues primarily in the gut. It is not absorbed in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by gut bacteria. The compound interacts with transporters and binding proteins in the gut microbiota, influencing its localization and accumulation in the colon .
Subcellular Localization
The subcellular localization of 4’-Galactooligosaccharide is primarily in the gut microbiota. It does not enter human cells but interacts with bacterial cells in the colon. The compound’s activity and function are influenced by its fermentation by gut bacteria, which produce short-chain fatty acids that can affect the activity and function of colon cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Galactooligosaccharide is typically synthesized through the enzymatic conversion of lactose using β-galactosidase. The reaction involves transgalactosylation, where lactose serves as both the substrate and the acceptor molecule. The enzyme β-galactosidase catalyzes the transfer of galactose units to form oligosaccharides of varying lengths .
Industrial Production Methods: In industrial settings, the production of 4’-Galactooligosaccharide involves the use of immobilized β-galactosidase to enhance the efficiency and yield of the reaction. The process is carried out under controlled conditions, including optimal pH and temperature, to maximize the production of the desired oligosaccharide. The resulting mixture is then purified using techniques such as simulated moving bed chromatography to remove unreacted lactose and monosaccharides .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Galactooligosaccharide primarily undergoes hydrolysis and fermentation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking down the oligosaccharide into its constituent monosaccharides. Fermentation by gut bacteria converts the oligosaccharide into short-chain fatty acids .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., β-galactosidase).
Fermentation: Anaerobic conditions with gut bacteria such as Bifidobacteria and Lactobacilli.
Major Products Formed:
Hydrolysis: Galactose and glucose.
Fermentation: Short-chain fatty acids such as acetate, propionate, and butyrate.
Applications De Recherche Scientifique
4’-Galactooligosaccharide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Investigated for its role in modulating gut microbiota and enhancing the growth of beneficial bacteria.
Medicine: Explored for its potential to improve gut health, boost immune function, and prevent gastrointestinal disorders.
Industry: Incorporated into functional foods, dietary supplements, and infant formulas to promote gut health and overall well-being
Comparaison Avec Des Composés Similaires
4’-Galactooligosaccharide is unique among functional oligosaccharides due to its specific composition and prebiotic properties. Similar compounds include:
Fructooligosaccharides: Composed of fructose units and also have prebiotic effects.
Xylooligosaccharides: Derived from xylose and promote the growth of beneficial gut bacteria.
Isomaltooligosaccharides: Composed of glucose units and have similar prebiotic functions
Compared to these compounds, 4’-Galactooligosaccharide has been shown to be particularly effective in promoting the growth of Bifidobacteria and Lactobacilli, making it a valuable ingredient in functional foods and dietary supplements .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15+,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWSYJTUUKTEA-DSOVBJLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276547 | |
| Record name | 4'-Galactooligosaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6587-31-1 | |
| Record name | 4′-Galactosyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6587-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Galactooligosaccharide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-GALACTOSYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CW1B3F6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How do galactooligosaccharides interact with the gut microbiota?
A1: Galactooligosaccharides reach the colon undigested, serving as a substrate for beneficial bacteria, primarily bifidobacteria and lactobacilli [, , , ]. This selective fermentation leads to their growth and activity.
Q2: What are the downstream effects of galactooligosaccharides fermentation in the gut?
A2: Fermentation of galactooligosaccharides produces short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate []. These SCFAs contribute to various health benefits, including:* Lowering intestinal pH: Inhibiting the growth of pathogenic bacteria [, ].* Serving as energy source: For colonocytes, promoting gut health [].* Modulating immune response: Influencing both local and systemic immunity [, ].
Q3: What is the basic chemical structure of galactooligosaccharides?
A4: Galactooligosaccharides comprise galactose units linked by β-glycosidic bonds. They can have varying degrees of polymerization (DP), typically ranging from 2 to 8 units [, ]. The type and linkage of these units influence their fermentation properties.
Q4: What are the main structural differences between various galactooligosaccharides?
A5: Galactooligosaccharides exhibit diverse structures depending on the β-galactosidase enzyme used for their synthesis. Differences include:* Types of linkages: β-(1→4), β-(1→6), β-(1→3), and β-(1↔1) linkages are common [].* Degree of polymerization: GOS mixtures contain oligosaccharides with different numbers of galactose units [, ].* Presence of side chains: Some galactooligosaccharides, like those derived from radish arabinogalactan-protein, can have arabinose and glucuronic acid side chains [].
Q5: Can galactooligosaccharides be incorporated into food products?
A7: Yes, galactooligosaccharides are increasingly incorporated into various food products, including:* Infant formula: To mimic the prebiotic effects of human milk oligosaccharides [, ].* Dairy products: Yogurt and cheese, enhancing their nutritional profile [, ].* Baked goods: Bread and rice cakes, potentially improving texture and delaying staling [, ].* Chocolate: Enhancing the prebiotic value without compromising product quality [].
Q6: What is the role of β-galactosidase in galactooligosaccharides production?
A8: β-galactosidase enzymes catalyze both the hydrolysis of lactose and the transgalactosylation reaction, leading to galactooligosaccharides synthesis [, ]. Different sources of β-galactosidase (e.g., Aspergillus oryzae, Kluyveromyces lactis, Bifidobacterium bifidum) influence the structure and yield of the resulting GOS [, , ].
Q7: How can the yield of specific galactooligosaccharides be optimized during production?
A9: Factors influencing galactooligosaccharides yield and structure include:* Enzyme source and concentration: Different β-galactosidases exhibit varying transgalactosylation activities and produce different GOS profiles [, , , ].* Lactose concentration: Higher initial lactose concentrations can lead to increased GOS yields [].* Reaction conditions: Temperature, pH, and reaction time impact enzyme activity and product formation [, ].* Presence of acceptors: Adding glucose or other acceptors during transgalactosylation can direct GOS synthesis towards specific structures [, ].
Q8: Is there research on computational modeling of galactooligosaccharides and their interactions?
A8: While the provided research focuses on experimental approaches, computational studies could provide valuable insights into GOS structure-function relationships, fermentation by specific bacteria, and potential interactions with the human gut.
Q9: How does the structure of galactooligosaccharides affect their prebiotic properties?
A11: The type and linkage of glycosidic bonds in GOS influence their fermentability by specific bacteria. For example: * β-(1→6) linkages are preferentially utilized by bifidobacteria [].* GOS with higher DP might be less readily fermented than those with lower DP [].* Side chains, like arabinose, in GOS can affect their degradation by bacterial enzymes [].
Q10: How can the stability of galactooligosaccharides be improved for food applications?
A12: Strategies for improving GOS stability include:* Encapsulation: Encapsulating GOS in protective matrices (e.g., proteins, polysaccharides) can shield them from harsh processing conditions [].* Controlled processing parameters: Optimizing temperature, pH, and processing time during food production can minimize GOS degradation [, ].
Q11: How are galactooligosaccharides absorbed and metabolized in the body?
A14: Galactooligosaccharides resist digestion in the upper gastrointestinal tract and reach the colon intact [, ]. They are then fermented by colonic bacteria, primarily bifidobacteria and lactobacilli, into SCFAs and gases [].
Q12: What in vitro and in vivo studies support the prebiotic effects of galactooligosaccharides?
A15: Numerous studies demonstrate the prebiotic potential of GOS:* In vitro fermentation studies: Demonstrate selective utilization of GOS by bifidobacteria and lactobacilli, leading to increased bacterial populations and SCFA production [, ].* Animal studies: Show that dietary GOS can improve gut microbiota composition, reduce intestinal inflammation, and enhance mineral absorption in rats [, , , ].* Human intervention studies: Indicate that GOS supplementation can increase fecal bifidobacteria, modulate immune markers, and potentially improve markers of metabolic syndrome in overweight adults [, , , , ].
Q13: Can galactooligosaccharides be used to manage specific health conditions?
A16: While research shows promising results, further investigations are needed to confirm the therapeutic potential of GOS for conditions like:* Inflammatory bowel disease (IBD): GOS may modulate gut microbiota and immune response, potentially alleviating IBD symptoms [, ].* Metabolic syndrome: GOS supplementation may improve blood lipid profiles and insulin sensitivity in overweight individuals [].* Allergies: Early life exposure to GOS may influence the development of the immune system and potentially reduce allergy risk [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




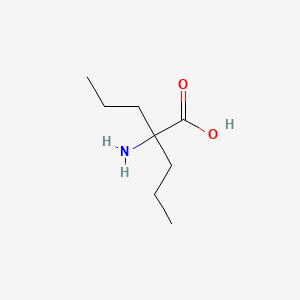
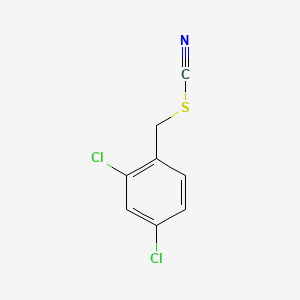
![S-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl] but-2-ynethioate](/img/structure/B1220450.png)
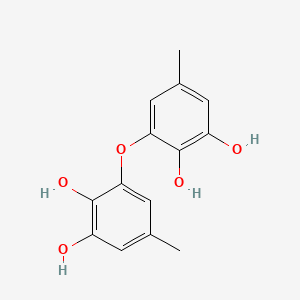
![N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide](/img/structure/B1220452.png)

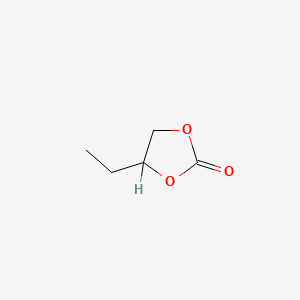

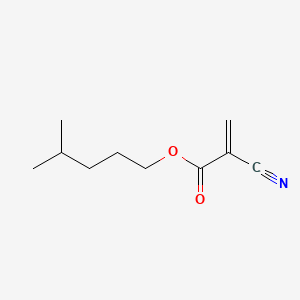

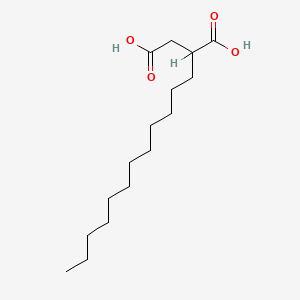
![methyl 2-[(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetate](/img/structure/B1220465.png)
